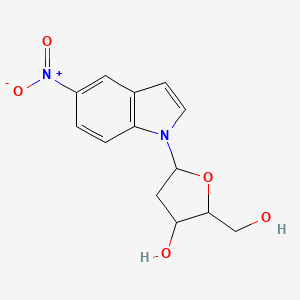

5-NIdR

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c16-7-12-11(17)6-13(20-12)14-4-3-8-5-9(15(18)19)1-2-10(8)14/h1-5,11-13,16-17H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPRBLIUAVWXNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of 5-NIdR in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most challenging cancers to treat, with high rates of recurrence and resistance to standard therapies. The alkylating agent temozolomide (B1682018) (TMZ) is a cornerstone of current GBM treatment, but its efficacy is often limited by the tumor's DNA repair mechanisms. A promising new therapeutic strategy involves the use of 5-Nitro-indazole-riboside (5-NIdR), a non-natural nucleoside that has been shown to significantly enhance the cytotoxic effects of TMZ. This technical guide provides a comprehensive overview of the mechanism of action of this compound in glioblastoma, detailing its molecular interactions, cellular consequences, and the preclinical evidence supporting its potential as a novel adjuvant therapy.

Core Mechanism: Inhibition of Translesion DNA Synthesis

The primary mechanism of action of this compound is its ability to potentiate the DNA-damaging effects of temozolomide by inhibiting a critical DNA damage tolerance pathway known as translesion synthesis (TLS).

Temozolomide methylates DNA, creating lesions such as N7-methylguanine and O6-methylguanine. While O6-methylguanine is a major cytotoxic lesion, its repair by O6-methylguanine-DNA methyltransferase (MGMT) is a common mechanism of resistance. The more frequent N7-methylguanine lesions can lead to the formation of abasic sites, which are non-instructional and block the progression of high-fidelity DNA polymerases during replication.

To overcome this replication blockage, cells activate translesion synthesis (TLS), a process that employs specialized, low-fidelity DNA polymerases to replicate across DNA lesions.[1] While this allows the cell to complete DNA replication and avoid immediate cell death, it is an error-prone process that can lead to mutations and contribute to therapeutic resistance.

This is where this compound exerts its effect. In vivo, this compound is converted into its active triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).[1] 5-NITP acts as a potent inhibitor of several human DNA polymerases involved in TLS.[1] These specialized polymerases can incorporate 5-NITP opposite the TMZ-induced DNA lesions. However, once incorporated, 5-NITP acts as a chain terminator, preventing further DNA elongation.[1] This effectively stalls the replication fork at the site of damage, leading to an accumulation of DNA double-strand breaks and ultimately triggering apoptotic cell death.

dot```dot digraph "this compound Mechanism of Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of this compound in Glioblastoma", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes TMZ [label="Temozolomide (TMZ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Methylation\n(N7-methylguanine, Abasic Sites)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Replication_Fork_Stall [label="Replication Fork Stall", fillcolor="#FBBC05", fontcolor="#202124"]; TLS [label="Translesion Synthesis (TLS)\n(Specialized DNA Polymerases)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Five_NIdR [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Five_NITP [label="5-NITP\n(Active Triphosphate Form)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chain_Termination [label="Chain Termination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DSBs [label="Increased DNA\nDouble-Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="S-Phase Arrest", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges TMZ -> DNA_Damage [label="Induces"]; DNA_Damage -> Replication_Fork_Stall [label="Causes"]; Replication_Fork_Stall -> TLS [label="Activates"]; Five_NIdR -> Five_NITP [label="Is converted to"]; Five_NITP -> TLS [label="Inhibits by\nincorporation", dir=back, color="#EA4335"]; TLS -> Chain_Termination [style=invis]; Five_NITP -> Chain_Termination [label="Causes"]; Chain_Termination -> DSBs [label="Leads to"]; Replication_Fork_Stall -> Cell_Cycle_Arrest; DSBs -> Apoptosis [label="Triggers"]; Cell_Cycle_Arrest -> Apoptosis [label="Leads to"];

{rank=same; TMZ; Five_NIdR;} {rank=same; DNA_Damage; Five_NITP;} {rank=same; Replication_Fork_Stall;} {rank=same; TLS; Chain_Termination;} {rank=same; Cell_Cycle_Arrest; DSBs;} {rank=same; Apoptosis;} }

Caption: Workflow for determining cell viability and IC50 values.

Methodology:

-

Seed glioblastoma cells in a 96-well plate at an appropriate density.

-

After 24 hours, treat the cells with a range of concentrations of this compound, temozolomide, and the combination of both. Include a vehicle control.

-

Incubate the plate for a predetermined time (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

dot

Caption: Workflow for quantifying apoptosis using flow cytometry.

Methodology:

-

Treat glioblastoma cells with this compound, temozolomide, or the combination for the desired time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry, distinguishing between live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

dot

Caption: Workflow for analyzing cell cycle distribution.

Methodology:

-

Treat glioblastoma cells with the compounds of interest.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C.

-

Wash the fixed cells to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA.

-

Stain the cells with a propidium iodide solution.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The mechanism of action of this compound represents a targeted and rational approach to overcoming a key mechanism of resistance to temozolomide in glioblastoma. By specifically inhibiting translesion DNA synthesis, this compound enhances the cytotoxic effects of TMZ, leading to increased apoptosis and tumor regression in preclinical models. This strategy holds significant promise for improving the therapeutic outcomes for glioblastoma patients.

Future research should focus on:

-

Conducting comprehensive in vitro studies to establish precise IC50 values and quantitative measures of apoptosis and cell cycle arrest across a panel of molecularly diverse glioblastoma cell lines.

-

Further elucidating the specific DNA polymerases that are most potently inhibited by 5-NITP in the context of glioblastoma.

-

Investigating potential biomarkers that could predict which patients are most likely to respond to this combination therapy.

-

Advancing the clinical development of this compound through well-designed clinical trials to evaluate its safety and efficacy in glioblastoma patients.

The development of this compound is a testament to the power of understanding the molecular mechanisms of cancer biology and leveraging that knowledge to design novel and effective therapeutic agents.

References

5-Nitroindolyl-2'-deoxyriboside (5-NIdR): A Technical Guide to a Novel Chemotherapeutic Adjuvant

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-nitroindolyl-2'-deoxyriboside (5-NIdR) is a synthetic nucleoside analog that has emerged as a promising agent in oncology, particularly for the treatment of glioblastoma. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and preclinical data. Special emphasis is placed on its synergistic relationship with the alkylating agent temozolomide (B1682018) (TMZ). This document synthesizes key quantitative data into structured tables, outlines detailed experimental protocols for its evaluation, and provides visual representations of its mechanism and experimental workflows to support further research and development.

Introduction

Glioblastoma is an aggressive and challenging-to-treat primary brain tumor. The standard of care often includes temozolomide (TMZ), a DNA alkylating agent. However, resistance to TMZ is a significant clinical hurdle. 5-nitroindolyl-2'-deoxyriboside (this compound) is an artificial nucleoside designed to enhance the efficacy of DNA-damaging chemotherapeutics like TMZ. In vivo, this compound is converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP), which acts as a potent inhibitor of specific DNA polymerases involved in translesion synthesis (TLS), a key DNA damage tolerance pathway that contributes to chemoresistance. By inhibiting TLS, this compound potentiates the cytotoxic effects of TMZ, leading to increased cancer cell death.

Chemical Properties

This compound, also known as 1-(β-D-2-Deoxyribofuranosyl)-5-nitroindole, is a synthetic analog of natural deoxyribonucleosides.

| Property | Value |

| Synonyms | 1-(β-D-2-Deoxyribofuranosyl)-5-nitroindole, this compound |

| CAS Number | 191421-10-0 |

| Molecular Formula | C₁₃H₁₄N₂O₅ |

| Molecular Weight | 278.26 g/mol |

Mechanism of Action

The primary mechanism of action of this compound is the potentiation of DNA-damaging agents through the inhibition of translesion DNA synthesis.

-

Temozolomide (TMZ) Action: TMZ is an alkylating agent that introduces various DNA lesions, with O⁶-methylguanine being the most cytotoxic.

-

Translesion Synthesis (TLS) and Resistance: In response to DNA damage, cancer cells can employ specialized DNA polymerases to replicate past these lesions. This process, known as translesion synthesis, is a major mechanism of resistance to DNA-damaging drugs, as it allows cancer cells to tolerate the damage and continue to proliferate.

-

This compound Intervention: this compound is taken up by cells and intracellularly converted to its active triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).

-

Inhibition of DNA Polymerases: 5-NITP acts as a competitive inhibitor for several human DNA polymerases that are capable of replicating damaged DNA. While it is poorly incorporated opposite undamaged DNA, it can be inserted opposite DNA lesions. However, once incorporated, it acts as a chain terminator, halting further DNA synthesis.

-

Synergistic Effect: By inhibiting TLS, this compound prevents the bypass of TMZ-induced DNA damage. This leads to an accumulation of DNA damage, which in turn triggers cell cycle arrest and apoptosis, resulting in a synergistic anti-cancer effect when combined with TMZ.[1][2]

Preclinical Data

In Vitro Efficacy

Studies have shown that while this compound alone has modest effects on the viability of glioblastoma cell lines, it significantly enhances the cytotoxicity of TMZ.

| Cell Line | Treatment | Concentration | % Non-Viable Cells (Mean ± SD) |

| U87 | This compound | 100 µg/mL | 12.3 ± 2.2 |

| TMZ | 100 µM | 10.2 ± 1.1 | |

| This compound + TMZ | 100 µg/mL + 100 µM | 33.8 ± 3.0 |

Data adapted from Motea, C. M., et al. (2018). Cancer Research, 78(4), 1083–1096.[2]

The synergistic effect of this compound and TMZ leads to a significant increase in apoptosis in glioblastoma cells.

| Cell Line | Treatment | % Apoptotic Cells (Additive Effect) | % Apoptotic Cells (Observed with Combination) | Fold Increase |

| U87 | This compound + TMZ | 6.8% | 28.8% | ~4-fold |

Data adapted from Motea, C. M., et al. (2018). Cancer Research, 78(4), 1083–1096.[3]

In Vivo Efficacy

In a murine xenograft model using U87 glioblastoma cells, the combination of this compound and TMZ resulted in complete tumor regression.

| Treatment Group | Dosing Regimen | Outcome |

| Vehicle Control | - | Continued tumor growth |

| This compound alone | 100 mg/kg, intraperitoneally, daily | Delayed tumor growth |

| TMZ alone | 2.5 mg/kg, oral gavage, daily | Delayed tumor growth |

| This compound + TMZ | 100 mg/kg this compound + 2.5 mg/kg TMZ | Complete tumor regression |

Data adapted from Motea, C. M., et al. (2018). Cancer Research, 78(4), 1083–1096.

Experimental Protocols

Synthesis of 5-nitroindolyl-2'-deoxyriboside (this compound)

A general synthetic scheme for related compounds involves the glycosylation of 5-nitroindole (B16589) with a protected deoxyribose derivative, followed by deprotection. Specific details for this compound synthesis would follow a similar multi-step organic synthesis protocol.

Cell Culture

Human glioblastoma cell lines such as U87, A172, and SW1088 can be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

Cell Viability Assay (MTT Assay)

-

Seed glioblastoma cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, TMZ, or a combination of both for 72 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

-

Seed cells in 6-well plates and treat with this compound and/or TMZ for 48-72 hours.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

Cell Cycle Analysis

-

Treat cells with the desired compounds for 24-48 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

-

Wash the cells to remove ethanol and resuspend in PBS containing RNase A and propidium iodide.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Xenograft Animal Studies

-

Implant human glioblastoma cells (e.g., U87) subcutaneously into the flank of immunodeficient mice.

-

Allow tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups: vehicle control, this compound alone, TMZ alone, and the combination of this compound and TMZ.

-

Administer the drugs according to the specified dosing regimen (e.g., intraperitoneal injection for this compound and oral gavage for TMZ).

-

Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Monitor animal weight and overall health as indicators of toxicity.

-

Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration to assess long-term survival.

Conclusion

5-nitroindolyl-2'-deoxyriboside represents a novel and promising strategy to overcome resistance to DNA-damaging chemotherapy in glioblastoma. Its mechanism of action, centered on the inhibition of translesion DNA synthesis, provides a clear rationale for its synergistic interaction with temozolomide. The preclinical data, demonstrating significant in vitro cytotoxicity and complete tumor regression in vivo, underscore its therapeutic potential. Further investigation into its clinical efficacy and safety profile is warranted. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals interested in advancing this compound towards clinical application.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 5-NIdR as a DNA Polymerase Inhibitor

Introduction

5-Nitroindolyl-2'-deoxyriboside (this compound) is an artificial nucleoside that functions as a potent inhibitor of DNA polymerases, particularly those involved in translesion DNA synthesis (TLS). In vivo, this compound is converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP). This active metabolite is efficiently incorporated by DNA polymerases opposite DNA lesions, such as abasic sites, where it acts as a chain terminator, thereby halting DNA replication. This mechanism of action makes this compound a promising candidate for combination chemotherapy, especially with DNA-damaging agents like temozolomide (B1682018) (TMZ), to enhance their efficacy in treating cancers such as glioblastoma.[1][2]

The primary therapeutic strategy behind this compound is to inhibit the cellular mechanism that allows cancer cells to tolerate DNA damage induced by chemotherapy. By blocking TLS, this compound sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents, leading to increased apoptosis and tumor regression.[1][2]

Mechanism of Action

The core mechanism of this compound as a DNA polymerase inhibitor involves a multi-step intracellular process that ultimately leads to the termination of DNA synthesis at sites of DNA damage.

-

Cellular Uptake and Conversion: this compound, as a nucleoside analog, is transported into the cell. Once inside, it is phosphorylated by cellular kinases to its active triphosphate form, 5-NITP.[1]

-

Interaction with DNA Polymerases at Damaged Sites: DNA-damaging agents like temozolomide create various DNA lesions, a common one being the formation of abasic sites through the spontaneous depurination of N7-methylguanine adducts.[1] When a replicative DNA polymerase encounters such a lesion, the replication fork stalls. To bypass this blockage, specialized TLS polymerases are recruited.

-

Incorporation and Chain Termination: 5-NITP serves as an efficient substrate for several human DNA polymerases, including both high-fidelity (pol δ and pol ε) and specialized TLS polymerases (pol η, pol ι, pol κ), when replicating opposite an abasic site.[1] Despite its efficient incorporation, 5-NITP is refractory to further elongation, acting as a chain terminator. This effectively inhibits TLS, leading to an accumulation of single- and double-strand DNA breaks.[1][3]

-

Induction of Apoptosis: The unresolved DNA damage and stalled replication forks trigger a DNA damage response, leading to cell cycle arrest in the S-phase and subsequent activation of the apoptotic cascade, resulting in cancer cell death.[1][3]

Quantitative Data: Inhibition of Human DNA Polymerases

The efficacy of 5-NITP as a chain terminator is quantified by its kinetic parameters for incorporation by various human DNA polymerases when encountering an abasic site. The catalytic efficiency (kcat/Km) indicates how effectively the polymerase utilizes 5-NITP.

| DNA Polymerase | Type | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) |

| Pol δ | High-Fidelity | Data not available | Data not available | Higher than specialized polymerases[1] |

| Pol ε | High-Fidelity | Data not available | Data not available | Higher than specialized polymerases[1] |

| Pol η | Specialized (TLS) | Data not available | Data not available | Data not available |

| Pol ι | Specialized (TLS) | Data not available | Data not available | Data not available |

| Pol κ | Specialized (TLS) | Data not available | Data not available | Poorly incorporates 5-NITP[1] |

| Pol λ | Repair | Data not available | Data not available | Poorly incorporates 5-NITP[1] |

| Pol μ | Repair | Data not available | Data not available | Poorly incorporates 5-NITP[1] |

Note: Specific kcat and Km values were not detailed in the provided search results, but the relative efficiencies were described. High-fidelity polymerases (Pol δ and Pol ε) were noted to have approximately 10-fold higher kcat/Km values for 5-NITP compared to specialized DNA polymerases.[1]

In cellular studies, the combination of this compound and temozolomide leads to a synergistic increase in cell death and DNA damage.[3][4]

| Cell-Based Outcome | Treatment | Effect |

| Apoptosis | This compound + TMZ | Synergistic increase compared to either agent alone.[1][3] |

| DNA Breaks | This compound + TMZ | Significantly higher levels of single- and double-strand breaks.[3] |

| Cell Cycle | This compound + TMZ | Accumulation of cells at S-phase before apoptosis.[3] |

| Tumor Growth (Xenograft) | This compound + TMZ | Complete tumor regression.[1][2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols used to characterize this compound.

1. Kinetic Analysis of Nucleotide Incorporation

This assay measures the kinetic parameters for the incorporation of 5-NITP by DNA polymerases opposite a DNA lesion.

-

DNA Substrate: A primer-template DNA duplex is used, with the template strand containing a lesion (e.g., an abasic site) at a specific position.[1]

-

Reaction Buffer: A typical buffer consists of 50 mmol/L TrisOAc (pH 7.5), 1 mg/mL BSA, 10 mmol/L DTT, and 5 mmol/L MgCl₂.[1]

-

Procedure:

-

The DNA polymerase is incubated with the DNA substrate in the reaction buffer at 37°C.[1]

-

The reaction is initiated by adding varying concentrations of the nucleotide triphosphate (5-NITP or a natural dNTP).

-

Reactions are quenched at different time points.

-

Products are separated by denaturing polyacrylamide gel electrophoresis.

-

The rates of nucleotide incorporation are determined and fitted to the Michaelis-Menten equation to calculate kcat and Km.[4]

-

2. Cell-Based Apoptosis Measurement

Flow cytometry is used to quantify apoptosis in cells treated with this compound and a DNA-damaging agent.

-

Cell Lines: Glioblastoma cell lines are commonly used.[1]

-

Treatment: Cells are treated with DMSO (vehicle control), this compound alone, temozolomide alone, or a combination of this compound and temozolomide.[3]

-

Staining: After treatment, cells are harvested and stained with Annexin V (an early marker of apoptosis) and a viability dye (e.g., propidium (B1200493) iodide).[3]

-

Analysis: Stained cells are analyzed by flow cytometry to determine the percentage of apoptotic cells in each treatment group.[3]

3. In Vivo Xenograft Studies

Animal models are used to evaluate the in vivo efficacy and safety of this compound in combination with chemotherapy.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously or intracranially implanted with human glioblastoma cells.[3][5]

-

Treatment Regimen: Once tumors are established, mice are treated with vehicle control, this compound alone, temozolomide alone, or the combination of this compound and temozolomide.[3][5]

-

Efficacy Assessment: Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors may be excised and weighed.[3]

-

Safety Assessment: The general health of the mice is monitored, including body weight, signs of dehydration, or fatigue.[5]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]

- 4. Inhibiting translesion DNA synthesis as an approach to combat drug resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. csuohio.edu [csuohio.edu]

Preclinical Efficacy of 5-NIdR in Brain Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies investigating 5-NIdR (5-iodo-2'-deoxyribose), a novel nucleoside analog, as a potential therapeutic agent for brain cancer. The document synthesizes available data on its efficacy, mechanism of action, and the experimental methodologies employed in its evaluation, with a particular focus on its synergistic effects when combined with the standard-of-care chemotherapeutic agent, temozolomide (B1682018).

Executive Summary

Preclinical research, primarily conducted by Dr. Anthony Berdis and his team at Cleveland State University, has demonstrated the potential of this compound as a potent chemosensitizer in the context of brain tumors.[1] While exhibiting limited efficacy as a monotherapy, this compound, in combination with temozolomide, has been shown to induce complete tumor regression in animal models of glioblastoma. The mechanism of action is attributed to the induction of S-phase cell cycle arrest and apoptosis in cancer cells. This guide consolidates the key findings, presents the quantitative data in a structured format, details the experimental protocols, and provides visual representations of the underlying biological processes and experimental workflows.

In Vivo Efficacy of this compound in Combination with Temozolomide

Animal studies utilizing xenograft models of human glioblastoma have been pivotal in demonstrating the therapeutic potential of this compound.

Data Presentation: Tumor Growth Inhibition

| Treatment Group | Tumor Growth Effect | Source |

| Vehicle Control | Uninhibited tumor growth | [1] |

| This compound alone | No significant effect on tumor growth rate | [1] |

| Temozolomide alone | Slowed rate of tumor growth | [1] |

| This compound + Temozolomide | Complete tumor regression | [1] |

Note: Specific tumor volume measurements and statistical analyses are not publicly available in the reviewed literature.

Mechanism of Action: S-Phase Arrest and Apoptosis

Cell-based studies have elucidated the molecular mechanisms by which the combination of this compound and temozolomide exerts its potent anti-cancer effects.

Signaling Pathway of this compound and Temozolomide Combination Therapy

The proposed mechanism suggests that temozolomide induces DNA damage in cancer cells. This compound then acts to inhibit the replication of this damaged DNA, leading to stalled replication forks and subsequent cell cycle arrest in the S-phase. This prolonged arrest ultimately triggers the apoptotic cell death cascade.

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of this compound alone and in combination with temozolomide in a brain cancer model.

Experimental Workflow for In Vivo Studies

Protocol:

-

Cell Culture: Human glioblastoma cell lines (e.g., U87, U251) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.

-

Tumor Implantation: A suspension of glioblastoma cells is implanted either subcutaneously in the flank or orthotopically into the brain of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, after which the mice are randomized into different treatment groups.

-

Drug Administration:

-

This compound: The specific dosage and route of administration for this compound in these studies are not detailed in the available literature.

-

Temozolomide: Administered at a clinically relevant dose and schedule.

-

Combination: this compound and temozolomide are administered concurrently or in a specified sequence.

-

-

Monitoring and Endpoint: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers for subcutaneous tumors or via imaging for intracranial tumors. Animal weight and general health are also monitored. The primary endpoint is typically tumor growth inhibition or regression.

In Vitro Cytotoxicity and Apoptosis Assays

Objective: To determine the effect of this compound and temozolomide on cell viability, cell cycle progression, and apoptosis in brain cancer cell lines.

Protocol for Flow Cytometry-Based Analysis:

-

Cell Seeding: Glioblastoma cells are seeded in multi-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of this compound, temozolomide, or a combination of both. A vehicle-treated group serves as a control.

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).

-

Cell Harvesting and Staining:

-

For Cell Cycle Analysis: Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI).

-

For Apoptosis Analysis: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells).

-

-

Flow Cytometry: Stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) or the percentage of apoptotic cells.

Conclusion and Future Directions

The preclinical data on this compound, particularly in combination with temozolomide, presents a compelling case for its further development as a therapeutic agent for brain cancer. The observed complete tumor regression in animal models is a significant finding that warrants further investigation to translate these promising results into clinical applications. Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profiles of this compound, optimizing dosing schedules for the combination therapy, and expanding the evaluation to a broader range of brain tumor models, including patient-derived xenografts, to better predict clinical efficacy. The strong preclinical evidence underscores the potential of this compound to address the significant unmet medical need in the treatment of glioblastoma and other aggressive brain cancers.

References

An In-Depth Technical Guide on the Synergistic Combination of 5-NIdR and Temozolomide for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The combination of 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a novel non-natural nucleoside, with the standard-of-care alkylating agent temozolomide (B1682018) (TMZ) presents a promising therapeutic strategy for aggressive cancers such as glioblastoma. This technical guide delineates the core mechanisms of action, synergistic effects, and detailed experimental protocols for evaluating this combination therapy. Temozolomide induces DNA damage, primarily through methylation of guanine (B1146940) residues, leading to cytotoxic lesions. This compound, upon intracellular conversion to its triphosphate form (5-NITP), acts as a potent inhibitor of translesion DNA synthesis (TLS), a key mechanism of resistance to DNA damaging agents. By blocking the replication of TMZ-induced DNA lesions, this compound significantly enhances the cytotoxic effects of temozolomide, leading to increased DNA damage, cell cycle arrest, and apoptosis in cancer cells. This guide provides quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the underlying signaling pathways to facilitate further research and development of this innovative combination therapy.

Core Concepts and Mechanisms of Action

Temozolomide (TMZ): The DNA Alkylating Agent

Temozolomide is an oral alkylating agent that spontaneously converts to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), under physiological conditions.[1][2] MTIC methylates DNA at several positions, with the primary cytotoxic lesion being O6-methylguanine (O6-MeG).[2][3] This lesion mispairs with thymine (B56734) during DNA replication, triggering a futile cycle of mismatch repair (MMR) that leads to DNA double-strand breaks (DSBs), cell cycle arrest, and ultimately apoptosis.[4][5] Other methylated adducts, such as N7-methylguanine and N3-methyladenine, are repaired by the base excision repair (BER) pathway.[3][4] A major mechanism of resistance to TMZ is the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which directly removes the methyl group from the O6 position of guanine.[3][6]

This compound: The Translesion Synthesis Inhibitor

This compound is a non-natural nucleoside analog that, upon cellular uptake, is phosphorylated to its active triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).[3][7] 5-NITP acts as a potent and selective inhibitor of translesion DNA synthesis (TLS), a cellular process that allows DNA replication to bypass lesions that would otherwise block the replication machinery.[3][8] Specialized DNA polymerases, such as polymerase η (pol η) and polymerase ι (pol ι), are key players in TLS.[3][9] 5-NITP is efficiently incorporated opposite abasic sites, a common type of DNA damage induced by TMZ, but then acts as a chain terminator, preventing further DNA synthesis.[3] This inhibition of TLS traps replication forks at sites of DNA damage, leading to the accumulation of single- and double-strand breaks.

Synergistic Cytotoxicity

The combination of this compound and temozolomide results in a synergistic anti-cancer effect.[10] TMZ creates the DNA lesions, and this compound's active form, 5-NITP, prevents the cancer cells from tolerating this damage via TLS. This leads to a significant increase in DNA damage, prolonged S-phase arrest, and a substantial induction of apoptosis compared to treatment with either agent alone.[3][11] Preclinical studies in a murine xenograft model of glioblastoma have shown that while TMZ alone only delayed tumor growth, the combination with this compound led to complete tumor regression.[3][6]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from preclinical studies on the combination of this compound and temozolomide in the U87 glioblastoma cell line.

| Cell Line | Treatment | IC50 (µM) | Reference |

| U87-MG | Temozolomide (72h) | ~230 | [12] |

| T98G (TMZ-resistant) | Temozolomide (72h) | ~438 | [12] |

| U87-MG | Naringin (B1676962) + Temozolomide (48h) | 38.14 | [13] |

| T98G (TMZ-resistant) | Naringin + Temozolomide (48h) | N/A | [13] |

| U87-MG | This compound + Temozolomide | Not explicitly stated | [3][6] |

| Cell Line | Treatment (72h) | % of Cells in S-Phase (Mean ± SD) | Reference |

| U87 | Vehicle | 13.7 ± 3.2 | [3] |

| U87 | Temozolomide (100 µM) | 14.2 ± 1.5 | [3] |

| U87 | This compound (100 µg/mL) | Not explicitly stated | [3] |

| U87 | This compound (100 µg/mL) + Temozolomide (100 µM) | 23.4 ± 1.9 | [3] |

Table 2: Effect of this compound and Temozolomide on Cell Cycle Distribution in U87 Glioblastoma Cells.

| Cell Line | Treatment (72h) | % of Apoptotic Cells (Annexin V positive) | Reference |

| U87 | Vehicle | ~5% | [3][6] |

| U87 | Temozolomide (100 µM) | ~15% | [3][6] |

| U87 | This compound (100 µg/mL) | ~10% | [3][6] |

| U87 | This compound (100 µg/mL) + Temozolomide (100 µM) | ~40% | [3][6] |

Table 3: Induction of Apoptosis by this compound and Temozolomide in U87 Glioblastoma Cells.

| Cell Line | Treatment (72h) | % of Cells with pATM (Mean ± SD) | % of Cells with DSBs (γH2AX foci) (Mean ± SD) | Reference |

| U87 | Vehicle | 4.5 ± 0.2 | 1.1 ± 0.3 | [6] |

| U87 | Temozolomide (100 µM) | 4.2 ± 0.2 | 1.1 ± 0.1 | [6] |

| U87 | This compound (100 µg/mL) + Temozolomide (100 µM) | 14.8 ± 0.5 | 5.2 ± 0.3 | [6] |

Table 4: DNA Damage Markers in U87 Glioblastoma Cells Treated with this compound and Temozolomide.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and temozolomide.

-

Cell Seeding: Seed glioblastoma cells (e.g., U87, T98G) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[8]

-

Drug Treatment: Treat cells with a range of concentrations of this compound, temozolomide, or the combination of both. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 72 hours).[13]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined using non-linear regression analysis.

Western Blot for PARP Cleavage

This protocol is to detect apoptosis by observing the cleavage of PARP.

-

Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.[14]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[1]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved PARP (e.g., rabbit polyclonal to cleaved PARP-1 (Asp214), dilution 1:1000).[1][15]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, dilution 1:2000) for 1 hour at room temperature.[16]

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Immunofluorescence for γH2AX Foci

This protocol is to visualize and quantify DNA double-strand breaks.

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and treat with the drugs as required.[10]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[10]

-

Blocking: Block with 1% BSA in PBST for 1 hour at room temperature.[10]

-

Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX (Ser139), dilution 1:500) overnight at 4°C.[10][17]

-

Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG, dilution 1:1000) for 1 hour at room temperature, protected from light.[10]

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an antifade mounting medium.[10]

-

Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).[18]

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is for the quantitative analysis of apoptosis.

-

Cell Harvesting: After drug treatment, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[11]

-

Washing: Wash the cells once with ice-cold PBS.[11]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium (B1200493) Iodide (PI) solution.[11]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[11]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the samples immediately by flow cytometry.[11]

Flow Cytometry for Cell Cycle Analysis

This protocol is for determining the cell cycle distribution.

-

Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in a solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of action of Temozolomide (TMZ).

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for evaluating combination therapy.

Concluding Remarks and Future Directions

The combination of this compound and temozolomide represents a rational and highly promising strategy for overcoming resistance and enhancing the therapeutic efficacy of TMZ in glioblastoma and potentially other cancers. The mechanism, which involves the targeted inhibition of translesion DNA synthesis in the presence of TMZ-induced DNA damage, leads to a synergistic increase in cancer cell death.

Future research should focus on:

-

Expanding preclinical studies: Evaluating the combination therapy in a broader range of glioblastoma cell lines, including those with different MGMT statuses and resistance profiles, is crucial. Patient-derived xenograft (PDX) models would provide more clinically relevant data.

-

Pharmacokinetic and pharmacodynamic studies: Detailed studies are needed to understand the in vivo metabolism, distribution, and optimal dosing schedule of this compound when administered with temozolomide.

-

Toxicology assessment: While initial findings suggest a favorable safety profile for this compound, comprehensive preclinical toxicology studies are required before clinical translation.[3]

-

Biomarker discovery: Identifying biomarkers that predict sensitivity to this combination therapy could enable patient stratification and personalized treatment approaches.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and temozolomide combination therapy, with the ultimate goal of improving outcomes for patients with aggressive and difficult-to-treat cancers.

References

- 1. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]

- 2. Synergistic Effects of Temozolomide and Doxorubicin in the Treatment of Glioblastoma Multiforme: Enhancing Efficacy through Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Node, Edge and Graph Attributes [emden.github.io]

- 4. altasciences.com [altasciences.com]

- 5. Preclinical Toxicology Studies | Comparative Biosciences, inc [compbio.com]

- 6. PARP1 (cleaved Asp214, Asp215) Polyclonal Antibody (44-698G) [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. biocompare.com [biocompare.com]

- 12. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Naringin and temozolomide combination suppressed the growth of glioblastoma cells by promoting cell apoptosis: network pharmacology, in-vitro assays and metabolomics based study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biocompare.com [biocompare.com]

- 16. pacificbiolabs.com [pacificbiolabs.com]

- 17. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-NIdR in Inhibiting Translesion DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Translesion DNA synthesis (TLS) is a critical DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise stall replication forks and lead to cell death.[1] While essential for cellular survival, TLS is an inherently mutagenic process due to the involvement of specialized, low-fidelity DNA polymerases.[2][3] In the context of cancer, TLS plays a pivotal role in the development of chemoresistance. Cancer cells can utilize TLS to tolerate DNA damage induced by genotoxic chemotherapeutic agents, thereby diminishing the efficacy of these treatments and contributing to therapeutic failure.[1][2]

The key players in mammalian TLS include the Y-family polymerases (REV1, POLη, POLι, and POLκ) and the B-family polymerase (POLζ).[1] These polymerases are recruited to sites of DNA damage where they temporarily replace the high-fidelity replicative polymerases to synthesize DNA across the lesion.[4] Given its central role in chemoresistance, the inhibition of TLS has emerged as a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents.[2] This guide focuses on 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a novel artificial nucleoside designed to inhibit this critical pathway.

This compound: A Prodrug Approach to TLS Inhibition

This compound is an artificial nucleoside that, upon administration, is converted in vivo to its active triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).[5][6] This conversion is a critical step, as 5-NITP is the molecule that directly interacts with and inhibits the DNA polymerases involved in TLS. The parent compound, this compound, functions as a prodrug, facilitating cellular uptake before its metabolic activation.

Mechanism of Action: Chain Termination of TLS

The primary mechanism by which this compound inhibits translesion synthesis is through the action of its triphosphate metabolite, 5-NITP, as a chain terminator.[5] This process can be broken down into two key steps:

-

Efficient Incorporation Opposite DNA Lesions: 5-NITP is efficiently and selectively incorporated by TLS polymerases opposite non-instructional DNA lesions, most notably abasic sites.[5] Abasic sites are a common form of DNA damage generated by alkylating agents such as temozolomide (B1682018) (TMZ), a first-line chemotherapeutic for glioblastoma.[5] In vitro studies have shown that 5-NITP is utilized approximately 1,000-fold more efficiently than the natural nucleotide dATP during the replication of an abasic site.[5]

-

Refusal of Elongation: Despite its efficient incorporation, 5-NITP is refractory to further elongation. Once inserted opposite the lesion, the TLS polymerase is unable to add the next nucleotide, effectively terminating the DNA synthesis process at that site.[5] This stalls the bypass of the DNA lesion, leading to an accumulation of single- and double-strand DNA breaks.[7]

This targeted inhibition of lesion replication potentiates the cytotoxic effects of DNA-damaging agents. By preventing the cancer cell from tolerating chemotherapy-induced damage, this compound transforms sublethal DNA lesions into lethal events, leading to cell cycle arrest and apoptosis.[5][7]

Quantitative Data on this compound Efficacy

The following tables summarize key quantitative findings from preclinical studies on this compound, particularly in combination with the alkylating agent temozolomide (TMZ).

Table 1: Synergistic Cytotoxicity of this compound and Temozolomide (TMZ) in U87 Glioblastoma Cells

| Treatment | Concentration | % Early Apoptosis | % Late Apoptosis | Total Apoptosis | Fold Increase vs. Additive Effect |

| Vehicle Control | - | 1.8% | 0.8% | 2.6% | - |

| This compound | 100 µM | 2.5% | 1.5% | 4.0% | - |

| TMZ | 100 µM | 2.1% | 0.7% | 2.8% | - |

| This compound + TMZ | 100 µM each | 19.3% | 9.5% | 28.8% | ~4-fold[6] |

Data adapted from studies on U87 glioblastoma cells, demonstrating a significant synergistic effect on apoptosis when this compound is combined with TMZ.[6]

Table 2: Effect of this compound and TMZ on Cell Cycle Progression in U87 Glioblastoma Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control | 61.2 ± 4.1% | 12.5 ± 2.8% | 26.3 ± 1.3% |

| This compound (100 µM) | 58.9 ± 5.5% | 13.7 ± 3.2% | 27.4 ± 2.3% |

| TMZ (100 µM) | 55.4 ± 3.7% | 14.2 ± 1.5% | 30.4 ± 2.2% |

| This compound + TMZ (100 µM each) | 41.5 ± 2.4% | 23.4 ± 1.9% | 35.1 ± 0.5% |

Data represents the average of three independent determinations. The combination treatment leads to a nearly 2-fold increase in the S-phase population, consistent with the inhibition of DNA replication during this phase.[5]

Table 3: In Vivo Efficacy in a Murine Xenograft Model of Glioblastoma

| Treatment Group | Dosage | Outcome |

| Vehicle Control | - | Uninhibited tumor growth |

| This compound alone | 100 mg/kg | Did not affect the rate of tumor growth |

| TMZ alone | 40 mg/kg | Delayed tumor growth |

| This compound + TMZ | 100 mg/kg + 40 mg/kg | Complete tumor regression[5][7] |

Results from a murine flank allograft model of glioblastoma highlight the potent in vivo synergy between this compound and TMZ.[1]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.

1. DNA Polymerase Inhibition Assay

-

Objective: To measure the ability of various human DNA polymerases to incorporate 5-NITP opposite a specific DNA lesion (e.g., an abasic site).

-

Methodology:

-

Substrate Preparation: A 5'-[³²P]-labeled DNA primer is annealed to a synthetic oligonucleotide template containing a site-specific lesion (e.g., a tetrahydrofuran (B95107) abasic site mimic).

-

Reaction Mixture: The primer/template DNA is incubated with a specific human DNA polymerase (e.g., pol η, pol ι, pol δ), a reaction buffer (containing Mg²⁺), and varying concentrations of 5-NITP or a natural dNTP (e.g., dATP).

-

Incubation: Reactions are incubated at 37°C for a defined period (e.g., 5-10 minutes).

-

Quenching: The reactions are stopped by the addition of a loading buffer containing EDTA and formamide.

-

Analysis: The reaction products are resolved on a denaturing polyacrylamide gel. The gel is exposed to a phosphorimager screen, and the amount of primer extension is quantified.

-

Kinetics: Steady-state kinetic parameters (Kₘ and k_cat) are determined by fitting the substrate concentration-dependent incorporation data to the Michaelis-Menten equation to calculate the efficiency of incorporation (k_cat/Kₘ).

-

2. Cell Viability and Apoptosis Assay by Flow Cytometry

-

Objective: To quantify the cytotoxic and apoptotic effects of this compound, alone or in combination with a DNA-damaging agent.

-

Methodology:

-

Cell Culture and Treatment: Cancer cells (e.g., U87 glioblastoma) are seeded in multi-well plates and allowed to adhere. Cells are then treated with this compound, TMZ, the combination, or a vehicle control for a specified time (e.g., 72 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in an Annexin V binding buffer. FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence signals from FITC and PI are used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

-

3. Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membranes.

-

Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI stoichiometrically stains DNA, so the fluorescence intensity is directly proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.

-

Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

4. Murine Xenograft Efficacy Study

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with chemotherapy.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., glioblastoma cells) are injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, this compound alone, TMZ alone, this compound + TMZ).

-

Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., intraperitoneal injection).

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (length × width²)/2.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at a set time point. The primary endpoint is the change in tumor volume over time. Overall survival can also be monitored.

-

Visualizations: Pathways and Workflows

References

- 1. Translesion Synthesis Inhibitors as a New Class of Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of mutagenic translesion synthesis: A possible strategy for improving chemotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Translesion Synthesis | Hadden Research Lab [hadden.lab.uconn.edu]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]

The Advent of 5-NIdR: A Technical Guide to a Novel Non-Natural Nucleoside in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of cancer chemotherapy is continually evolving, with a significant focus on developing targeted therapies that exploit the molecular vulnerabilities of cancer cells. This technical guide delves into the discovery, synthesis, and mechanism of action of 5-NIdR (5-nitroindolyl-2'-deoxyriboside), a non-natural nucleoside that has demonstrated considerable promise as a synergistic agent in cancer treatment, particularly in glioblastoma. By inhibiting the crucial DNA damage tolerance pathway of translesion synthesis (TLS), this compound enhances the efficacy of DNA-damaging chemotherapeutics like temozolomide (B1682018) (TMZ). This document provides a comprehensive overview of the experimental data, detailed protocols for its synthesis and biological evaluation, and visual representations of the underlying molecular pathways and experimental workflows.

Discovery and Rationale

The discovery of this compound was not a matter of serendipity but rather a targeted effort to overcome a significant challenge in chemotherapy: drug resistance. Many conventional chemotherapeutic agents, such as temozolomide, induce DNA damage in cancer cells. However, cancer cells can employ a DNA damage tolerance mechanism known as translesion synthesis (TLS) to bypass this damage, allowing them to survive and proliferate. This process, while preventing immediate cell death, is often error-prone and can lead to mutations that drive further cancer progression and resistance.

This compound was designed as a "chain terminator" of this TLS process. The core concept was to create a nucleoside analog that would be preferentially incorporated by the specialized DNA polymerases involved in TLS when they encounter a damaged DNA template. Once incorporated, this non-natural nucleoside would prevent further DNA chain elongation, effectively halting the TLS process and leading to a stalled replication fork. This stalled fork is a critical signal for the cell to initiate apoptosis, or programmed cell death. The 5-nitroindole (B16589) moiety was selected for its ability to be efficiently incorporated opposite DNA lesions.

Synthesis of this compound and its Triphosphate Form (5-NITP)

The synthesis of this compound and its biologically active triphosphate form, 5-NITP, is a multi-step process involving the formation of the C-glycoside bond between the 5-nitroindole base and the deoxyribose sugar, followed by phosphorylation.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of C-nucleosides.

Materials:

-

5-nitroindole

-

1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose

-

Sodium hydride (NaH)

-

Anhydrous acetonitrile (B52724) (MeCN)

-

Sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH)

-

Silica (B1680970) gel for column chromatography

-

Standard organic solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation of the Sodium Salt of 5-nitroindole: To a solution of 5-nitroindole in anhydrous acetonitrile, add sodium hydride portion-wise at 0°C under an inert atmosphere (e.g., argon). Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium salt.

-

Glycosylation: Add a solution of 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose in anhydrous acetonitrile to the reaction mixture. Allow the reaction to proceed at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the protected nucleoside.

-

Deprotection: Dissolve the purified protected nucleoside in methanol. Add a solution of sodium methoxide in methanol and stir at room temperature for 12 hours.

-

Final Purification: Neutralize the reaction with an acidic resin. Filter the resin and concentrate the filtrate. Purify the final product, this compound, by silica gel column chromatography.

Experimental Protocol: Synthesis of 5-NITP

This protocol follows a standard procedure for nucleoside phosphorylation.

Materials:

-

This compound

-

Proton sponge

-

Phosphorus oxychloride (POCl₃)

-

Tributylammonium (B8510715) pyrophosphate

-

Anhydrous trimethyl phosphate

-

Triethylammonium bicarbonate (TEAB) buffer

Procedure:

-

Monophosphorylation: Co-evaporate this compound with anhydrous pyridine (B92270) and then dissolve in anhydrous trimethyl phosphate. Cool the solution to 0°C and add proton sponge followed by phosphorus oxychloride. Stir the reaction at 0°C for 2 hours.

-

Triphosphorylation: In a separate flask, prepare a solution of tributylammonium pyrophosphate and tributylamine in anhydrous DMF. Add this solution to the monophosphorylated intermediate at 0°C.

-

Hydrolysis and Purification: After 30 minutes, quench the reaction with TEAB buffer. Purify the crude 5-NITP by anion-exchange chromatography using a gradient of TEAB buffer. Lyophilize the collected fractions to obtain 5-NITP as a white solid.

Mechanism of Action: Inhibition of Translesion Synthesis

As a non-natural nucleoside, this compound itself is not cytotoxic. For its therapeutic effect, it must be co-administered with a DNA-damaging agent like temozolomide (TMZ).[1]

Cellular Uptake and Activation

Following administration, this compound is transported into the cell where it is converted to its active triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP), by cellular kinases.[1]

Inhibition of DNA Polymerases

TMZ is an alkylating agent that creates various DNA lesions, including abasic sites.[1] During DNA replication, when a high-fidelity DNA polymerase encounters such a lesion, the replication fork stalls. To resolve this, specialized low-fidelity DNA polymerases are recruited to perform translesion synthesis (TLS), bypassing the damage.

5-NITP acts as a potent inhibitor of several human DNA polymerases involved in TLS.[1] Due to its structure, 5-NITP is efficiently incorporated opposite the abasic site by these polymerases.[1] However, once incorporated, it acts as a chain terminator, preventing the addition of the next nucleotide and thus halting DNA synthesis.[1]

Induction of Apoptosis

The persistent stalling of the replication fork due to the incorporation of 5-NITP triggers the DNA damage response (DDR) pathway. This leads to the activation of checkpoint kinases such as ATM and ATR, which in turn signal for the initiation of apoptosis, leading to the selective death of cancer cells undergoing DNA replication in the presence of TMZ-induced damage.

Quantitative Data

The synergistic effect of this compound and temozolomide has been quantified in various preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Temozolomide (TMZ) in Glioblastoma Cell Lines

| Cell Line | Treatment | % Non-viable Cells (Mean ± SD) | Synergistic Increase in Apoptosis |

| U87 | This compound (100 µg/mL) | 10.2 ± 2.1 | - |

| U87 | TMZ (100 µM) | 15.5 ± 3.4 | - |

| U87 | This compound (100 µg/mL) + TMZ (100 µM) | 45.8 ± 4.5 | ~2-fold over additive effect |

| A172 | This compound (100 µg/mL) + TMZ (100 µM) | Significant increase over single agents | Data not quantified |

| SW1088 | This compound (100 µg/mL) + TMZ (100 µM) | Significant increase over single agents | Data not quantified |

Data synthesized from preclinical studies.

Table 2: In Vivo Efficacy of this compound and Temozolomide (TMZ) Combination in a Murine Xenograft Model of Glioblastoma

| Treatment Group | Change in Tumor Volume | Outcome |

| Vehicle Control | Progressive increase | - |

| This compound alone | No significant effect on tumor growth | - |

| TMZ alone | Delayed tumor growth | Partial response |

| This compound + TMZ | Complete tumor regression | Complete response |

Results based on preclinical animal studies demonstrating complete tumor regression with the combination therapy.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by the combination of TMZ and this compound.

Experimental Workflow for In Vitro Synergy Studies

This diagram outlines the typical workflow for assessing the synergistic cytotoxic effects of this compound and TMZ in cancer cell lines.

Conclusion and Future Directions

The non-natural nucleoside this compound represents a promising new strategy in cancer therapy, particularly for difficult-to-treat cancers like glioblastoma. Its targeted mechanism of action—the inhibition of translesion synthesis—provides a clear rationale for its synergistic use with DNA-damaging agents. The preclinical data strongly support the continued development of this compound as a therapeutic agent.

Future research should focus on:

-

Clinical Trials: The most critical next step is to evaluate the safety and efficacy of this compound in combination with temozolomide in human clinical trials for glioblastoma.

-

Combination with Other DNA-Damaging Agents: Investigating the synergy of this compound with other classes of DNA-damaging drugs and radiotherapy could broaden its therapeutic applications.

-

Biomarker Development: Identifying predictive biomarkers to determine which patients are most likely to respond to this compound-based combination therapy will be crucial for personalized medicine approaches.

-

Optimization of Analogs: The synthesis and evaluation of other 5-nitroindole-based nucleoside analogs may lead to compounds with improved potency, selectivity, or pharmacokinetic properties.

References

The Role of 5-NIdR in Sensitizing Tumor Cells to Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nucleoside analog 5-nitroindolyl-2'-deoxyriboside (5-NIdR) has emerged as a promising agent in oncology, not as a standalone cytotoxic drug, but as a potent sensitizer (B1316253) that enhances the apoptotic effects of DNA-damaging chemotherapeutics. This technical guide provides an in-depth analysis of the mechanism by which this compound promotes apoptosis in tumor cells, with a particular focus on its synergistic interaction with the alkylating agent temozolomide (B1682018) (TMZ) in glioblastoma multiforme (GBM). We will detail the underlying signaling pathways, present available quantitative data, and provide comprehensive experimental protocols for researchers investigating this novel therapeutic strategy.

Introduction

Resistance to conventional chemotherapy remains a significant hurdle in cancer treatment. One of the key mechanisms of resistance involves the cell's ability to tolerate and repair DNA damage induced by chemotherapeutic agents. Translesion synthesis (TLS), a DNA damage tolerance pathway, allows DNA replication to proceed across lesions, thereby preventing the induction of cell death. This compound has been developed to specifically target this pathway, representing a novel strategy to overcome chemoresistance. When used in combination with DNA-damaging agents like temozolomide, this compound significantly enhances their efficacy by promoting programmed cell death, or apoptosis.

Mechanism of Action: Synergistic Induction of Apoptosis

This compound's primary mechanism of action is the inhibition of translesion DNA synthesis.[1] In vivo, this compound is converted to its triphosphate form, which acts as a potent inhibitor of several human DNA polymerases responsible for replicating damaged DNA.[1]

When combined with a DNA-alkylating agent such as temozolomide, this compound creates a scenario of synthetic lethality. TMZ induces DNA lesions, primarily at the N7 and O6 positions of guanine. While tumor cells can often bypass these lesions using TLS, the presence of this compound inhibits this process. This inhibition of DNA replication at the site of damage leads to an accumulation of single and double-strand DNA breaks.[2]

This accumulation of extensive DNA damage triggers a robust DNA Damage Response (DDR). Key sensor proteins such as ATM (ataxia telangiectasia mutated) are activated, leading to the phosphorylation of downstream targets like H2AX (forming γH2AX), a well-established marker for DNA double-strand breaks.[3] The overwhelming DNA damage and cell cycle arrest in the S-phase ultimately push the cell towards the intrinsic apoptotic pathway.[2] This results in a synergistic increase in apoptosis compared to treatment with either agent alone.[1][3]

Data Presentation

The following tables summarize the available quantitative data on the effects of this compound on tumor cells.

Table 1: Cytotoxicity of this compound and Temozolomide in Glioblastoma Cell Lines

| Cell Line | Treatment | LD50 (after 3 days) | Source |

| U87 | This compound | > 100 µg/mL | [1] |

| SW1088 | This compound | > 100 µg/mL | [1] |

| A172 | This compound | > 100 µg/mL | [1] |

| U87 | Temozolomide | > 100 µmol/L | [1] |

| SW1088 | Temozolomide | > 100 µmol/L | [1] |

| A172 | Temozolomide | > 100 µmol/L | [1] |

Table 2: In Vivo Efficacy of this compound in Combination with Temozolomide

| Treatment Group | Effect on Tumor Growth | Source |

| Vehicle Control | Uninhibited tumor growth | [2] |

| This compound alone | No significant effect on tumor growth rate | [2] |

| Temozolomide alone | ~4-fold delay in tumor growth | [3] |

| This compound + Temozolomide | Complete tumor regression in >65% of mice | [3] |

Table 3: Effect of this compound on Apoptosis and DNA Damage Markers (Qualitative Summary)

| Assay | Treatment | Observed Effect | Source |

| Annexin V Staining | This compound + Temozolomide | Significantly higher levels of apoptosis compared to either agent alone. | [2] |

| Western Blot | This compound + Temozolomide | Increased levels of phosphorylated ATM (pATM) and γH2AX. | [3] |

Note: Specific quantitative data for apoptosis rates (e.g., percentages of Annexin V positive cells) and fold-changes in protein expression from western blots are not available in the cited peer-reviewed literature.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) or lethal dose (LD50) of this compound.

Materials:

-

Tumor cell lines (e.g., U87, SW1088, A172)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the LD50/IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of cells undergoing apoptosis.

Materials:

-

Tumor cells treated with this compound +/- temozolomide

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentrations of this compound and/or temozolomide for the specified time.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Western Blot Analysis of Apoptotic Proteins

This protocol detects changes in the expression of key apoptosis-related proteins.

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-